molecular formula C15H15NO B11482552 N-[(4-methylphenyl)(phenyl)methyl]formamide

N-[(4-methylphenyl)(phenyl)methyl]formamide

Cat. No.: B11482552
M. Wt: 225.28 g/mol
InChI Key: WFSHCSTTWSATIF-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)(phenyl)methyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a benzyl group, which is further substituted with a phenyl and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)(phenyl)methyl]formamide can be achieved through several methods. One common approach involves the reaction of benzylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically proceeds as follows:

    Benzylamine and Formic Acid Reaction: Benzylamine is reacted with formic acid in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the formamide group.

    Substitution Reaction: The resulting intermediate is then subjected to a substitution reaction with 4-methylbenzyl chloride. This step introduces the 4-methylphenyl group into the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)(phenyl)methyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[(4-methylphenyl)(phenyl)methyl]formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)(phenyl)methyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The benzyl and phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylformamide: Similar in structure but lacks the 4-methylphenyl group.

    N-formyl-N-methylaniline: Contains a formamide group attached to a methylaniline moiety.

    N-phenyl-N-methylformamide: Similar but with different substituents on the benzyl group.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-[(4-methylphenyl)-phenylmethyl]formamide

InChI

InChI=1S/C15H15NO/c1-12-7-9-14(10-8-12)15(16-11-17)13-5-3-2-4-6-13/h2-11,15H,1H3,(H,16,17)

InChI Key

WFSHCSTTWSATIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC=O

Origin of Product

United States

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